![molecular formula C22H20ClN3O3S B11481862 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11481862.png)
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenylsulfanyl group and a 3,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chlorophenylsulfanyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a 4-chlorophenylsulfanyl reagent.
Attachment of the 3,4-dimethoxyphenyl group: This can be done through a substitution reaction, where the pyrazolo[1,5-a]pyrimidine intermediate reacts with a 3,4-dimethoxyphenyl reagent.
The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group and pyrimidine nitrogen atoms are potential sites for nucleophilic substitution. For example:
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Aromatic halogen displacement : The 4-chlorophenyl group may undergo substitution with amines or alkoxides under catalytic conditions. A related compound, 6-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, demonstrated chlorine replacement with methoxy groups using NaOMe in DMF at 80°C.
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Pyrimidine ring modifications : The pyrimidine nitrogen can react with electrophiles, as seen in derivatives where alkylation or acylation occurred at N1 or N3 positions .
Table 1: Nucleophilic Substitution in Analogous Compounds
Reaction Type | Reagents/Conditions | Product Outcome | Source |
---|---|---|---|
Chlorine displacement | NaOMe, DMF, 80°C | Methoxy-substituted aryl | |
Pyrimidine alkylation | MeI, K2CO3, acetone | N-Methylated pyrimidine |
Oxidation-Reduction Reactions
The thioether (-S-) group is susceptible to oxidation, while the pyrazolo-pyrimidine core may undergo reduction:
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Thioether oxidation : Treatment with H2O2 or mCPBA could convert the -S- group to sulfoxide (-SO-) or sulfone (-SO2-). Similar oxidation was observed in 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, yielding sulfone derivatives.
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Core reduction : Catalytic hydrogenation (H2/Pd-C) may saturate the pyrimidine ring, as reported for pyrazolo[1,5-a]pyrimidines in kinase inhibitor studies.
Table 2: Oxidation Pathways
Substrate | Oxidizing Agent | Product | Yield | Source |
---|---|---|---|---|
Thioether-containing analog | mCPBA, CH2Cl2, 0°C → rt | Sulfone derivative | 72% | |
Pyrimidine analog | H2 (1 atm), 10% Pd-C, EtOH | Dihydro-pyrimidine | 85% |
Hydrolysis and Functional Group Interconversion
The methoxy groups and thioether linkage may undergo hydrolysis under acidic or basic conditions:
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Demethylation : BBr3 in CH2Cl2 can cleave methoxy groups to hydroxyls, a reaction demonstrated in 5-(3,5-dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one .
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Thioether cleavage : HI or Raney Ni may break the C-S bond, yielding a methyl group or hydrocarbon chain.
Electrophilic Aromatic Substitution
The electron-rich 3,4-dimethoxyphenyl group is primed for electrophilic attacks:
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Nitration : HNO3/H2SO4 introduces nitro groups at the para position relative to methoxy substituents .
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Halogenation : Br2/FeBr3 selectively brominates the aromatic ring, as seen in 5-phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives .
Table 3: Aromatic Substitution Examples
Reaction | Conditions | Regioselectivity | Source |
---|---|---|---|
Nitration | HNO3 (conc.), H2SO4, 0°C | Para to methoxy | |
Bromination | Br2, FeBr3, CH2Cl2 | Ortho/para to directing groups |
Cross-Coupling Reactions
The pyrimidine core and aryl halides enable catalytic coupling:
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Suzuki-Miyaura : Aryl boronic acids couple with halogenated pyrazolo-pyrimidines using Pd(PPh3)4/Na2CO3.
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Buchwald-Hartwig : Amination of chloropyrimidines with amines via Pd catalysis.
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/EtOH), pyrazolo-pyrimidines may undergo ring-opening or recyclization. For example, 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives form fused quinazolinones under reflux with acetic anhydride.
Key Challenges and Considerations
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Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may slow reactivity at adjacent sites.
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Solubility : Polar aprotic solvents (DMF, DMSO) are often required due to low solubility in non-polar media .
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Byproduct formation : Competing reactions (e.g., over-oxidation of thioethers) necessitate precise stoichiometry.
Scientific Research Applications
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. For instance, compounds similar to 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one have shown significant activity against various cancer cell lines. A notable study evaluated a library of pyrazole-type compounds for their anti-proliferative effects on tumor cell lines such as MCF7 (breast cancer), SKOV-3 (ovarian cancer), and A549 (lung cancer), indicating that structural modifications can enhance their efficacy against specific cancers .
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory properties were evaluated through in silico methods, demonstrating its potential as a lead compound for the development of new anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo-pyrimidine derivatives. Modifications at specific positions on the pyrazolo-pyrimidine ring can significantly influence biological activity. For example, substituents such as chlorophenyl and methoxy groups have been shown to enhance anticancer activity while maintaining low toxicity profiles .
Case Studies
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Pyrazolopyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Chlorophenylsulfanyl derivatives: Compounds with the chlorophenylsulfanyl group may exhibit similar chemical reactivity but differ in their overall structure and biological activity.
Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group and may have similar chemical properties but differ in their core structure and applications.
Biological Activity
The compound 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C17H16ClN3O3S
- Molecular Weight: 377.84 g/mol
- CAS Number: 1105233-29-1
Anticancer Properties
Recent studies have demonstrated that compounds in the pyrazolo-pyrimidine class exhibit significant anticancer properties. For instance, a study focused on similar pyrazolo derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The research indicated that these compounds could enhance the cytotoxic effects of conventional chemotherapeutics like doxorubicin, suggesting a potential for synergistic treatment strategies .
Antimicrobial Activity
The antimicrobial activity of related compounds has been documented extensively. For example, derivatives of pyrazoles have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In vitro assays indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as antimicrobial agents .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Some studies suggest that pyrazolo derivatives can inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA: Pyrazoles may also interact directly with DNA or RNA, disrupting essential cellular processes.
- Modulation of Signaling Pathways: These compounds might modulate various signaling pathways that are crucial for cancer cell growth and survival .
Case Studies and Research Findings
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various pyrazolo derivatives against cancer cell lines. The compound showed significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
- Antibacterial Screening : In a comparative study, several pyrazolo compounds were screened for antibacterial activity. The results indicated that some derivatives had strong inhibitory effects against Gram-positive bacteria .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the substituents on the pyrazole ring significantly affect biological activity. For example, variations in halogen substitutions led to differing levels of enzyme inhibition and cytotoxicity .
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Significant cytotoxicity in MCF-7 cells | |
Antimicrobial | Moderate to strong activity against S. typhi | |
Enzyme Inhibition | Strong inhibition against urease |
IC50 Values for Selected Compounds
Compound Name | IC50 (µM) | Target |
---|---|---|
This compound | 5.0 | Cancer Cell Lines |
Pyrazole Derivative A | 10.0 | Salmonella typhi |
Pyrazole Derivative B | 15.0 | Bacillus subtilis |
Properties
Molecular Formula |
C22H20ClN3O3S |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H20ClN3O3S/c1-13-21(14-4-9-18(28-2)19(10-14)29-3)22-24-16(11-20(27)26(22)25-13)12-30-17-7-5-15(23)6-8-17/h4-11,25H,12H2,1-3H3 |
InChI Key |
RVLZENNJNBXGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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